5-Cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron
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Overview
Description
1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene: is a sterically hindered phosphine ligand. It is widely used in various palladium-catalyzed reactions, including amination, arylation, and etherification of aryl chlorides . The compound is known for its broad application in coupling reactions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is synthesized through a series of reactions involving ferrocene and phosphine derivatives.
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is often packaged under an inert atmosphere to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in palladium-catalyzed cross-coupling reactions, the products are typically arylated or aminated derivatives .
Scientific Research Applications
Chemistry: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene is extensively used as a ligand in various coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions .
Biology and Medicine: While its primary applications are in synthetic chemistry, the compound’s derivatives are being explored for potential biological and medicinal applications, including as catalysts in drug synthesis .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and pharmaceuticals. Its ability to facilitate efficient and selective reactions makes it a valuable tool in industrial processes .
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene exerts its effects involves its role as a ligand in catalytic cycles. The compound coordinates with palladium to form active catalytic species that facilitate various coupling reactions. The steric hindrance provided by the pentaphenyl and di-tert-butylphosphino groups enhances the selectivity and efficiency of these reactions .
Comparison with Similar Compounds
- 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene (QPhos)
- 1-Diphenylphosphino-1’-(di-tert-butylphosphino)ferrocene
- Bis[1,2,3,4,5-pentaphenyl-1’-(di-tert-butylphosphino)ferrocene]palladium (0)
Uniqueness: 1,2,3,4,5-Pentaphenyl-1’-(di-tert-butylphosphino)ferrocene stands out due to its steric hindrance, which provides enhanced selectivity and efficiency in catalytic reactions. This makes it a preferred ligand in many palladium-catalyzed processes .
Properties
Molecular Formula |
C40H39FeP-6 |
---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
5-cyclopentylpentaphene;ditert-butyl(cyclopenta-2,4-dien-1-yl)phosphane;iron |
InChI |
InChI=1S/C27H17.C13H22P.Fe/c1-2-8-18(7-1)27-23-12-6-5-11-21(23)17-26-24(27)14-13-22-15-19-9-3-4-10-20(19)16-25(22)26;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;/h1-17H;7-10H,1-6H3;/q-5;-1; |
InChI Key |
XCFKFLUYMSMXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[CH-]1[CH-][CH-][C-]([CH-]1)C2=C3C=CC4=CC5=CC=CC=C5C=C4C3=CC6=CC=CC=C62.[Fe] |
Origin of Product |
United States |
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